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molecular formula C8H7N3OS B8673765 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde CAS No. 1233093-59-8

2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Cat. No. B8673765
M. Wt: 193.23 g/mol
InChI Key: LWYIXXCLCZQEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471005B2

Procedure details

To a cooled (0° C.) mixture of Phosphoryl chloride (55 mL, 0.59 mol) and N,N-Dimethylformamide (27 mL, 0.35 mol) was added 2-Methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine (3.70 g, 0.0224 mol) in N,N-Dimethylformamide (55 mL, 0.71 mol). The addition was added to ensure that the temperature of the reaction stayed below 20° C. After complete addition of 7-Bromo-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine, the mixture was heated at 80° C. and was allowed to stir until HPLC showed consumption of starting material (−1 hour). The reaction was then poured over ice water and was neutralized with saturated sodium bicarbonate. Organics were then extracted with ethyl acetate and combined extracts were dried over magnesium sulfate, filtered and reduced to afford 3.40 g of 2-Methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde which was used without further purification. 1H NMR (400 MHz, DMSO, d6) δ 10.41 (s, 1H), 9.25 (s, 1H), 7.43 (d, 1H, J=4.96 Hz), 7.05 (d, 1H, J=5.00 Hz), 2.59 (s, 3H).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[CH3:11][S:12][C:13]1[N:18]=[CH:17][C:16]2=[CH:19][CH:20]=[CH:21][N:15]2[N:14]=1.BrC1N2C(C=NC(SC)=N2)=CC=1>>[CH3:11][S:12][C:13]1[N:18]=[CH:17][C:16]2=[CH:19][CH:20]=[C:21]([CH:8]=[O:9])[N:15]2[N:14]=1

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
27 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
CSC1=NN2C(C=N1)=CC=C2
Name
Quantity
55 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C=NC(=NN21)SC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir until HPLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to ensure that the temperature of the reaction stayed below 20° C
CUSTOM
Type
CUSTOM
Details
consumption of starting material (−1 hour)
ADDITION
Type
ADDITION
Details
The reaction was then poured over ice water
EXTRACTION
Type
EXTRACTION
Details
Organics were then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CSC1=NN2C(C=N1)=CC=C2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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